N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with 3,4-dimethylbenzoyl chloride . The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity and leading to cell death . In anticancer applications, the compound may interfere with cell division and induce apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can be compared with other thiazole derivatives such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This derivative has shown potential as an antimicrobial agent, particularly against Gram-positive pathogens.
The uniqueness of this compound lies in its specific combination of the thiazole ring and the 3,4-dimethylbenzamide moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H15BrN2OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)17(22)21-18-20-16(10-23-18)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
DTSJINYMJMKEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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